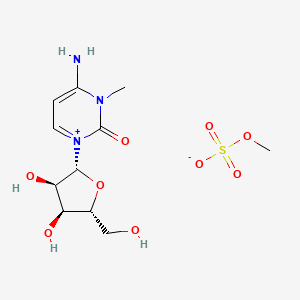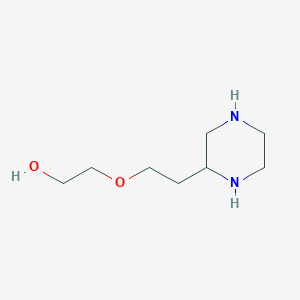
(1,2-Dibromoethyl)(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dibromoethyl)(triphenyl)silane is an organosilicon compound with the molecular formula C20H18Br2Si It is characterized by the presence of a silicon atom bonded to a 1,2-dibromoethyl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dibromoethyl)(triphenyl)silane typically involves the reaction of triphenylsilane with 1,2-dibromoethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
(C6H5)3SiH+BrCH2CH2Br→(C6H5)3SiCH2CH2Br2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific reaction environments to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Dibromoethyl)(triphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 1,2-dibromoethyl group can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while reduction and oxidation reactions can produce different silane derivatives.
Wissenschaftliche Forschungsanwendungen
(1,2-Dibromoethyl)(triphenyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1,2-Dibromoethyl)(triphenyl)silane involves its interaction with specific molecular targets and pathways. The bromine atoms in the 1,2-dibromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,2-Dichloroethyl)(triphenyl)silane
- (1,2-Diiodoethyl)(triphenyl)silane
- (1,2-Dibromoethyl)(trimethyl)silane
Uniqueness
(1,2-Dibromoethyl)(triphenyl)silane is unique due to the presence of both bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
| 61979-36-0 | |
Molekularformel |
C20H18Br2Si |
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
1,2-dibromoethyl(triphenyl)silane |
InChI |
InChI=1S/C20H18Br2Si/c21-16-20(22)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI-Schlüssel |
QBBXNPNIFVVTJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
